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Compound of Interest

Compound Name: 3,5-Diamino-4-methylbenzonitrile

Cat. No.: B071058 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data expected

for 3,5-Diamino-4-methylbenzonitrile. While specific experimental data for this compound is

not readily available in the public domain, this document compiles representative data from

structurally analogous compounds to predict the spectral characteristics. Furthermore, it

outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation of

synthetic organic compounds.

Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 3,5-Diamino-4-methylbenzonitrile,

the following tables present data for structurally related compounds. This information serves as

a reference for predicting the chemical shifts and absorption frequencies for the target

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3,5-Diamino-4-methylbenzonitrile is expected to show

signals for the aromatic protons, the amino protons, and the methyl protons. The chemical

shifts will be influenced by the electron-donating amino groups and the electron-withdrawing

nitrile group.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom

in the molecule, including the quaternary carbons of the nitrile group and the aromatic ring.[1]

Table 1: Representative ¹H NMR Data for Analogous Compounds

Compound Solvent Chemical Shift (δ) in ppm

4-Methylbenzonitrile[2] CDCl₃
7.52 (d, J=8.0Hz, 2H), 7.27 (d,

J=8.0Hz, 2H), 2.42 (s, 3H)

2-Aminobenzonitrile DMSO-d₆

Data for aminobenzonitriles

can be found in specialized

databases and literature.

4-(Dimethylamino)benzonitrile Not Specified
Referenced as available but

specific data not in snippets.[3]

Table 2: Representative ¹³C NMR Data for Analogous Compounds

Compound Solvent Chemical Shift (δ) in ppm

4-Methylbenzonitrile[2] CDCl₃
143.6, 131.9, 129.7, 119.0,

109.1, 21.7

4-Methoxybenzonitrile[2] CDCl₃
162.8, 133.9, 119.2, 114.7,

103.9, 55.5

4-Chlorobenzonitrile[2] CDCl₃
139.4, 133.3, 129.6, 117.9,

110.7

Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Diamino-4-methylbenzonitrile will exhibit characteristic absorption

bands corresponding to the functional groups present. The N-H stretching of the primary

amines, the C≡N stretching of the nitrile group, and C-H and C=C vibrations of the aromatic

ring are expected to be the most prominent features. Aromatic compounds typically show a C-H

stretch between 3100-3000 cm⁻¹ and carbon-carbon stretching vibrations in the 1600-1400

cm⁻¹ region.[4]
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Table 3: Predicted IR Absorption Bands for 3,5-Diamino-4-methylbenzonitrile

Functional Group Vibration Mode
Expected Wavenumber
(cm⁻¹)

Amine (N-H)
Symmetric & Asymmetric

Stretch
3500 - 3300

Aromatic (C-H) Stretch 3100 - 3000

Nitrile (C≡N) Stretch 2240 - 2220

Aromatic (C=C) Stretch 1600 - 1450

Amine (N-H) Bend 1650 - 1580

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For 3,5-Diamino-4-methylbenzonitrile (molar mass: 147.18 g/mol ), the molecular

ion peak (M⁺) would be observed at m/z 147 in electron ionization (EI) mass spectrometry.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
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¹H NMR:

A standard pulse-acquire experiment is typically used.

Acquisition is generally done in the proton dimension.[5]

Key parameters to set include the number of scans (ns), acquisition time (at), and

relaxation delay (d1).

¹³C NMR:

A proton-decoupled experiment is standard to simplify the spectrum to singlets for each

carbon.

A larger number of scans is usually required due to the low natural abundance of ¹³C.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet (for solids):

Grind a small amount of the sample with dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR) (for solids and liquids):

Place a small amount of the sample directly on the ATR crystal.
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Ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment (or with the pure KBr

pellet/clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software automatically subtracts the background to produce the final

spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 10-100 µg/mL.[6]

The solution must be free of non-volatile salts and buffers.

Data Acquisition:

Instrument: A mass spectrometer equipped with a suitable ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

ESI-MS:

The sample solution is introduced into the ion source, where it is nebulized and charged to

form gaseous ions.

This method is suitable for polar compounds.[7]

Data Analysis:
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The mass-to-charge ratio (m/z) of the ions is measured.

The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Accurate mass measurements can be achieved by using an internal or external calibrant.

[8]

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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